BAPTA Tetramethyl ester

Description

Properties

IUPAC Name |

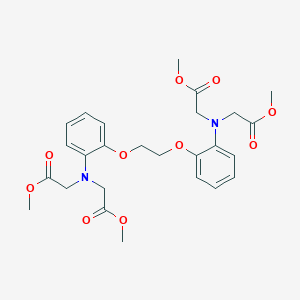

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPLRKMZANZSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392612 | |

| Record name | Bapta-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125367-34-2 | |

| Record name | N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bapta-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAPTA Tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BAPTA Tetramethyl ester mechanism of action in calcium signaling

An In-Depth Technical Guide on the Mechanism of Action of BAPTA Tetramethyl Ester in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, muscle contraction, and neurotransmission. The precise spatial and temporal control of intracellular Ca2+ concentration ([Ca2+]i) is therefore critical for cellular function. Synthetic Ca2+ chelators are invaluable tools for studying the roles of Ca2+ in these processes. Among these, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are widely used due to their high selectivity and affinity for Ca2+. This guide provides a detailed technical overview of the mechanism of action of this compound (BAPTA-AM), a cell-permeant version of BAPTA, in modulating intracellular calcium signaling.

Mechanism of Action

The core of BAPTA-AM's utility lies in its ability to be introduced into cells in an inactive form, which is then converted to the active Ca2+ chelator, BAPTA. This process can be broken down into three key stages:

-

Cell Permeation: BAPTA itself is a highly polar molecule and cannot passively cross the hydrophobic cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) esters, forming BAPTA-AM. These ester groups mask the negative charges of the carboxylate groups, rendering the molecule lipophilic and enabling it to readily diffuse across the plasma membrane into the cytoplasm.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis process is critical as it removes the lipophilic moieties, regenerating the free acid form of BAPTA.

-

Calcium Chelation: The now-hydrolyzed BAPTA is a high-affinity Ca2+ chelator that is trapped within the cell. It rapidly binds to free intracellular Ca2+ ions, effectively buffering the cytosolic Ca2+ concentration. This prevents Ca2+ from binding to its downstream effectors and initiating Ca2+-dependent signaling cascades.

Quantitative Data

The effectiveness of BAPTA as a Ca2+ buffer is determined by its binding affinity and selectivity.

| Parameter | Value | Species/Conditions | Reference |

| Ca2+ Dissociation Constant (Kd) | ~100 nM | In vitro, physiological pH | |

| Selectivity (Ca2+/Mg2+) | ~10^5 | ||

| Optimal Loading Concentration | 1-50 µM | Varies by cell type | |

| Incubation Time | 30-60 minutes | 37°C |

Experimental Protocols

The following provides a general protocol for loading cells with BAPTA-AM. Optimization for specific cell types and experimental conditions is recommended.

Reagents and Materials

-

BAPTA-AM (stock solution in DMSO)

-

Pluronic F-127 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a microplate

Stock Solution Preparation

-

Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble BAPTA-AM in aqueous media.

Loading Protocol

-

Prepare a fresh loading solution by diluting the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM).

-

Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to prevent dye precipitation.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the BAPTA-AM loading solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification.

-

Wash the cells twice with the physiological buffer to remove extracellular BAPTA-AM.

-

The cells are now loaded with BAPTA and ready for the experiment.

Impact on Calcium Signaling Pathways

By buffering intracellular Ca2+, BAPTA-AM effectively inhibits a wide range of Ca2+-dependent signaling pathways. For example, in response to a stimulus that would normally cause a release of Ca2+ from the endoplasmic reticulum (ER) via IP3 receptors, BAPTA will chelate the released Ca2+, preventing its binding to downstream effectors like calmodulin (CaM) or protein kinase C (PKC). This allows researchers to investigate whether a specific cellular response is dependent on an increase in intracellular Ca2+.

Conclusion

BAPTA-AM is a powerful and widely used tool for the experimental manipulation of intracellular calcium signaling. Its mechanism of action, involving passive diffusion, intracellular hydrolysis, and high-affinity Ca2+ chelation, allows for the effective buffering of cytosolic Ca2+ levels. A thorough understanding of its properties and the appropriate experimental protocols is essential for its successful application in elucidating the complex roles of calcium in cellular physiology and pathophysiology. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize BAPTA-AM in their studies.

An In-depth Technical Guide to BAPTA Tetramethyl Ester: Properties, Protocols, and Applications in Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of BAPTA Tetramethyl ester (BAPTA-TM), a crucial tool for the investigation of intracellular calcium signaling. Detailed experimental protocols and an exploration of its role in modulating cellular pathways are presented to facilitate its effective use in research and drug development.

Core Concepts and Mechanism of Action

This compound is a cell-permeant derivative of the potent and selective calcium chelator, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1] The esterification of the carboxylic acid groups renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester groups, regenerating the membrane-impermeant, active form of BAPTA.[1][2] This intracellular trapping mechanism ensures the accumulation of BAPTA within the cytosol, where it can effectively buffer the concentration of free calcium ions (Ca²⁺).[1][3]

The high affinity and selectivity of BAPTA for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), make it an invaluable tool for dissecting the role of calcium in a vast array of cellular processes.[1][4] By chelating intracellular free Ca²⁺, BAPTA-TM can be used to clamp cytosolic calcium at resting levels, thereby preventing or attenuating Ca²⁺ transients and allowing researchers to probe the involvement of calcium signaling in pathways such as neurotransmission, muscle contraction, apoptosis, and gene expression.[1]

It is important to note that while BAPTA is a powerful tool, some studies have suggested potential off-target effects that are independent of its calcium-chelating properties, which should be considered when interpreting experimental results.[3][5]

Chemical and Physical Properties

The chemical and physical properties of this compound and its active form, BAPTA, are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate |

| Synonyms | Tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate |

| CAS Number | 125367-34-2 |

| Molecular Formula | C₂₆H₃₂N₂O₁₀ |

| Molecular Weight | 532.54 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 93-95°C |

| Solubility | Soluble in DMSO (>16.3 mg/mL)[2]; Insoluble in water and ethanol |

Table 3: Properties of BAPTA (Active Form)

| Property | Value |

| CAS Number | 85233-19-8 |

| Molecular Formula | C₂₂H₂₄N₂O₁₀ |

| Molecular Weight | 476.4 g/mol [6] |

| UV/Vis. Absorbance Maxima (λmax) | 210, 249, 288 nm[6] |

| Dissociation Constant (Kd) for Ca²⁺ | ≈ 0.11 µM[1][2] |

| Storage (as solid) | -20°C, protected from light and moisture[6] |

| Stability (as solid) | ≥ 4 years at -20°C[6] |

Experimental Protocols

The following protocols provide a general framework for the use of BAPTA-TM in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.

-

Reagent Preparation : Prepare a 2 to 5 mM stock solution of this compound in high-quality anhydrous dimethyl sulfoxide (DMSO).[1][7] It is recommended to prepare fresh stock solutions for each experiment.[7]

-

Storage : Store the DMSO stock solution at -20°C, protected from light and moisture.[1] The stock solution should be stable for several months under these conditions.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]

This protocol is adapted from procedures for BAPTA-AM, which is functionally analogous to BAPTA-TM.[1][7]

-

Cell Plating : Plate adherent cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and allow them to grow overnight to the desired confluency.[1]

-

Preparation of Loading Buffer : Prepare a working solution of BAPTA-TM in a physiological buffer such as Hanks' Balanced Salt Solution with HEPES (HHBS).[1][7] The final working concentration typically ranges from 1 to 10 µM.[9]

-

Optional : To enhance the solubility of BAPTA-TM in the aqueous loading buffer and improve cell loading, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[1][7]

-

Optional : To inhibit the activity of organic anion transporters that can extrude the hydrolyzed BAPTA from the cells, probenecid can be included in the loading and wash buffers at a final concentration of 1 to 2.5 mM.[7]

-

-

Cell Loading : Remove the culture medium from the cells and replace it with the BAPTA-TM loading buffer.[1]

-

Incubation : Incubate the cells at 37°C for 30 to 60 minutes.[1] For some cell lines, the incubation time may be extended up to 120 minutes to improve loading efficiency; however, this must be determined empirically for each cell type.[1]

-

Washing : After incubation, remove the loading buffer and wash the cells once or twice with warm HHBS (containing probenecid, if used) to remove any extracellular BAPTA-TM.[1]

-

Experimentation : The cells are now loaded with BAPTA and are ready for the experiment to investigate the effects of intracellular calcium chelation.[1]

Applications in Studying Calcium Signaling Pathways

BAPTA-TM is widely used to investigate the role of calcium in various signaling pathways. One prominent example is its use in studying store-operated calcium entry (SOCE).[10] SOCE is a major mechanism for calcium influx in non-excitable cells, where the depletion of calcium stores in the endoplasmic reticulum (ER) triggers the opening of calcium channels in the plasma membrane.[10]

The following diagram illustrates a typical experimental workflow for investigating the role of intracellular calcium in SOCE using BAPTA-TM.

Caption: Experimental workflow for studying Store-Operated Calcium Entry (SOCE) using BAPTA-TM.

The diagram below illustrates a simplified signaling pathway involving calcium and how BAPTA interferes with it.

Caption: Simplified IP₃-mediated calcium signaling pathway and the inhibitory action of BAPTA.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of intracellular calcium. Its ability to be loaded into live cells and subsequently buffer cytosolic calcium with high selectivity and affinity allows for the precise dissection of calcium-dependent signaling pathways. By understanding its chemical and physical properties and employing optimized experimental protocols, scientists can effectively utilize BAPTA-TM to advance our knowledge of cellular physiology and pathology, and to aid in the development of novel therapeutics targeting calcium-mediated processes.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

BAPTA Tetramethyl Ester: An In-depth Technical Guide to a Cell-Permeant Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene expression and proliferation to neurotransmission and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. To investigate the intricate role of Ca²⁺ in these signaling pathways, researchers rely on a variety of tools to manipulate and monitor intracellular Ca²⁺ levels. Among these, cell-permeant Ca²⁺ chelators are indispensable for buffering intracellular Ca²⁺ and elucidating the downstream consequences of Ca²⁺ signaling.

This technical guide provides a comprehensive overview of BAPTA Tetramethyl ester (BAPTA-TM), a cell-permeant calcium chelator. While its acetoxymethyl (AM) ester counterpart, BAPTA-AM, is more commonly cited in the literature, BAPTA-TM functions on the same principle and serves as a valuable tool for intracellular calcium chelation. This document will delve into its mechanism of action, provide key quantitative data, detail experimental protocols, and visualize its impact on a critical calcium signaling pathway.

Core Principles and Mechanism of Action

This compound is a non-fluorescent, high-affinity Ca²⁺ chelator. Its cell permeability is conferred by the four methyl ester groups, which render the molecule lipophilic and allow it to passively diffuse across the plasma membrane into the cytoplasm.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester groups.[3][4] This hydrolysis reveals the carboxylate groups of the BAPTA molecule, converting it into its active, membrane-impermeant tetra-anionic form.[1][5] Trapped within the cell, the activated BAPTA rapidly and selectively binds to free intracellular Ca²⁺ ions.[6][7]

The primary advantages of BAPTA-based chelators include their high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺) and their rapid binding kinetics, which are approximately 50 to 400 times faster than those of EGTA.[8][9] This makes BAPTA and its derivatives particularly effective at buffering rapid and localized Ca²⁺ transients.[9]

Quantitative Data

The following tables summarize key quantitative parameters for BAPTA and its derivatives. It is important to note that the dissociation constant (Kd) can vary depending on the experimental conditions, such as pH, temperature, and ionic strength. Furthermore, the intracellular environment can significantly alter the apparent Kd of a chelator compared to its value in a defined buffer solution.

| Parameter | BAPTA | BAPTA-AM | BAPTA-TM | Reference |

| Molecular Weight | 476.43 g/mol | 764.68 g/mol | 532.54 g/mol | [10] |

| CAS Number | 73630-08-7 | 126150-97-8 | 125367-34-2 | [10][11] |

Table 1: Physicochemical Properties of BAPTA and its Esters

| Parameter | Value | Conditions | Reference |

| Kd for Ca²⁺ (in vitro) | ~110 - 220 nM | Varies with buffer composition | [9] |

| Kd for Ca²⁺ (intracellular) | Can be significantly higher than in vitro | In intact human red cells | [12] |

| On-Rate (k_on) | ~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹ | [9] | |

| Off-Rate (k_off) | ~257 s⁻¹ | [13] | |

| Selectivity (Ca²⁺ vs. Mg²⁺) | ~10⁵-fold | [2] |

Table 2: Calcium Binding Properties of BAPTA

| Parameter | Recommended Range | Cell Type/Application | Reference |

| Working Concentration | 1 - 100 µM | General cell culture | [2] |

| 10 - 40 µM | Primary neurons | [14] | |

| Incubation Time | 30 - 60 minutes | General cell culture | [11] |

| Incubation Temperature | 37°C | [11] |

Table 3: Typical Experimental Parameters for BAPTA Esters

Experimental Protocols

The following is a generalized protocol for loading cells with this compound. This protocol is adapted from established methods for BAPTA-AM and should be optimized for your specific cell type and experimental conditions.[11][15][16]

Materials

-

This compound (BAPTA-TM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent leakage of the de-esterified chelator)

Stock Solution Preparation

-

BAPTA-TM Stock Solution (2-5 mM): Dissolve BAPTA-TM in anhydrous DMSO to a final concentration of 2-5 mM. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[11]

-

Pluronic F-127 Stock Solution (10% w/v, optional): Dissolve Pluronic F-127 in deionized water.

-

Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in an equal molar amount of NaOH and bring to the final volume with HBSS.

Cell Loading Protocol (for adherent cells in a 96-well plate)

-

Cell Plating: Plate cells in a 96-well black-wall, clear-bottom plate at a desired density and allow them to adhere overnight.

-

Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the BAPTA-TM stock solution into HBSS to the desired final working concentration (typically 1-100 µM). If using, add Pluronic F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM).

-

Cell Loading: Remove the culture medium from the cells and replace it with the BAPTA-TM loading buffer.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental goal.

-

Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with warm HBSS (containing probenecid if used throughout the experiment) to remove extracellular BAPTA-TM.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular BAPTA-TM.

-

Experiment: The cells are now ready for the experiment.

Experimental Workflow

Visualization of BAPTA-TM in Action: Modulation of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a crucial Ca²⁺ influx pathway activated in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is mediated by the interaction of the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1.[17][18][19] BAPTA-TM can be used to investigate the role of intracellular Ca²⁺ in modulating this pathway.

Signaling Pathway Diagram

In the SOCE pathway, ligand binding to a G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the ER membrane, leading to the release of Ca²⁺ from the ER lumen into the cytosol. The resulting decrease in ER Ca²⁺ concentration is sensed by STIM1, which undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[20][21][22] At these junctions, activated STIM1 directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cytosol.[23][24] This sustained Ca²⁺ signal is crucial for various downstream cellular responses.

BAPTA-TM, after its intracellular conversion to BAPTA, acts as a potent buffer for cytosolic Ca²⁺. By rapidly chelating the Ca²⁺ ions that enter through the Orai1 channels, BAPTA effectively dampens the rise in intracellular Ca²⁺ concentration, thereby inhibiting the downstream signaling events that are dependent on this Ca²⁺ influx.[25][26] This allows researchers to dissect the specific roles of SOCE in various cellular processes.

Off-Target Effects and Experimental Considerations

While BAPTA and its esters are powerful tools, it is crucial to be aware of their potential off-target effects to ensure accurate data interpretation. Some studies have reported that BAPTA-AM can induce apoptosis or necrosis in a concentration- and cell-type-dependent manner.[1] Furthermore, BAPTA has been shown to inhibit the phosphorylation of several key kinases, such as ERK1/2 and Akt, and can also directly block certain voltage-gated potassium channels.[1][27]

To mitigate these potential confounding factors, it is essential to:

-

Perform dose-response experiments: Determine the lowest effective concentration of BAPTA-TM that achieves the desired Ca²⁺ chelation without causing significant cytotoxicity.

-

Use appropriate controls: Include vehicle-treated (DMSO) and untreated cells in all experiments.

-

Consider alternative chelators: Comparing the effects of BAPTA with a slower Ca²⁺ chelator like EGTA can help distinguish between the roles of rapid, localized Ca²⁺ transients and slower, global Ca²⁺ changes.[9]

-

Validate findings with other methods: Where possible, corroborate findings using alternative approaches to modulate intracellular Ca²⁺, such as genetic knockdown of specific Ca²⁺ channels.

Conclusion

This compound is a valuable and effective tool for the experimental manipulation of intracellular calcium signaling. Its cell-permeant nature, coupled with the high affinity and rapid binding kinetics of its active form, allows for the precise buffering of intracellular Ca²⁺ transients. By understanding its mechanism of action, adhering to established protocols, and being mindful of potential off-target effects, researchers can confidently employ BAPTA-TM to unravel the complex and multifaceted roles of calcium in cellular physiology and pathophysiology. This in-depth guide provides the necessary technical information to facilitate the successful application of BAPTA-TM in a wide range of research and drug development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Nuanced Interactions between AKAP79 and STIM1 with Orai1 Ca2+ Channels at Endoplasmic Reticulum-Plasma Membrane Junctions Sustain NFAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C26H32N2O10 | CID 3452402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. Selective effects of calcium chelators on anterograde and retrograde protein transport in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Molecular modulators of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Graphviz - Making Super Cool Graphs — Jessica Dene Earley-Cha [jessicadeneearley-cha.com]

- 20. The STIM-Orai coupling interface and gating of the Orai1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Control of STIM and Orai function by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. worthe-it.co.za [worthe-it.co.za]

- 24. The STIM-Orai Pathway: Conformational Coupling Between STIM and Orai in the Activation of Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journal.r-project.org [journal.r-project.org]

- 26. m.youtube.com [m.youtube.com]

- 27. icr.ac.uk [icr.ac.uk]

The Pivotal Role of BAPTA in Buffering Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) serve as ubiquitous and versatile second messengers, orchestrating a vast array of physiological and pathophysiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. The precise spatial and temporal regulation of intracellular Ca²⁺ is paramount for cellular function. To dissect the multifaceted roles of Ca²⁺, researchers rely on a toolkit of molecular probes and manipulators, among which the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) stands out as an indispensable instrument for buffering intracellular calcium. This technical guide provides an in-depth exploration of BAPTA's mechanism of action, its key quantitative characteristics, detailed experimental protocols for its application, and its role in elucidating complex signaling pathways.

Core Principles of BAPTA and its Intracellular Application

BAPTA is a high-affinity, selective Ca²⁺ chelator that is structurally related to EGTA but possesses significantly faster binding kinetics.[1] For intracellular applications, the cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, is widely used.[2] Its lipophilic nature allows it to readily traverse the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, liberating the membrane-impermeant BAPTA, which is then trapped within the cytoplasm to act as a Ca²⁺ buffer.[2] This process effectively clamps intracellular Ca²⁺ concentrations, allowing researchers to investigate the necessity of Ca²⁺ signaling in a multitude of cellular events.[3][4]

Quantitative Comparison of Calcium Chelators

The efficacy of a calcium chelator is defined by its kinetic properties, including its dissociation constant (Kd), association rate constant (k_on), and dissociation rate constant (k_off). These parameters dictate the speed and affinity with which a chelator binds and releases Ca²⁺. BAPTA's key advantage over other common chelators like EGTA lies in its rapid chelation kinetics, making it an exceptional buffer for studying fast Ca²⁺ signaling events.[1]

| Property | BAPTA | EGTA | Significance for Rapid Buffering |

| k_on (M⁻¹s⁻¹) | ~4.0 x 10⁸ - 6 x 10⁸[5] | ~1.5 x 10⁶ - 3 x 10⁶[5] | BAPTA's on-rate is approximately 100-400 times faster, enabling it to capture Ca²⁺ ions much more rapidly, which is critical for buffering fast, localized Ca²⁺ transients.[5][6] |

| k_off (s⁻¹) | ~97[5] | ~0.2 - 1.5[5] | BAPTA's faster off-rate allows for a more rapid release of Ca²⁺, enabling it to better track and buffer fluctuating Ca²⁺ signals.[5] |

| K_d (nM) | ~110 - 220[5][6] | ~70 - 150[5] | Both chelators exhibit high affinity for Ca²⁺, binding it tightly at low concentrations.[5] |

| pH Sensitivity | Affinity is largely pH-independent around physiological pH.[2][5] | Affinity is pH-dependent.[5] | BAPTA is the preferred choice for experiments where pH may fluctuate, as its Ca²⁺ binding is more stable.[6] |

| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵-fold greater affinity for Ca²⁺ than Mg²⁺)[2][6] | High, but lower than BAPTA[6] | BAPTA's high selectivity is advantageous in cellular environments with high Mg²⁺ concentrations.[6] |

Experimental Protocols

Protocol 1: Loading Adherent Cells with BAPTA-AM

This protocol provides a general guideline for loading adherent cells with BAPTA-AM to buffer intracellular calcium. Optimal conditions should be empirically determined for each cell type and experimental setup.[7]

Materials and Reagents:

-

BAPTA-AM

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (optional, to aid solubilization)

-

Probenecid (optional, to prevent leakage of de-esterified BAPTA)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer

-

Cultured adherent cells on coverslips or in multi-well plates

Stock Solution Preparation:

-

BAPTA-AM Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO.[7] Store in single-use aliquots at -20°C, protected from light and moisture.[7]

-

Pluronic™ F-127 Stock Solution (10% w/v): Prepare a 10% (w/v) stock solution in distilled water. Gentle warming may be required for complete dissolution.[7] Store at room temperature.

-

Probenecid Stock Solution (25 mM): Prepare a 25 mM stock solution according to the manufacturer's instructions.[7]

Cell Loading Procedure:

-

Cell Preparation: Plate cells and grow them overnight to the desired confluency.

-

Working Solution Preparation: Immediately before use, dilute the BAPTA-AM stock solution into warm HHBS to the desired final concentration (typically 1-50 µM).[1] If using, add Pluronic™ F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1 mM.

-

Cell Loading: Replace the culture medium with the BAPTA-AM working solution.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[1] The optimal incubation time should be determined for each cell type.[8]

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm HHBS (containing probenecid, if used) to remove extracellular BAPTA-AM.[1]

-

De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.[1]

-

Assay: The cells are now loaded with BAPTA and are ready for the experiment.

Protocol 2: Co-loading of BAPTA-AM and a Fluorescent Calcium Indicator

This protocol outlines the procedure for co-loading cells with BAPTA-AM and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) to simultaneously buffer and measure intracellular Ca²⁺ levels.

Materials and Reagents:

-

All materials from Protocol 1

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

Procedure:

-

Prepare Loading Solution: Prepare a working solution containing both BAPTA-AM (at the desired buffering concentration) and the fluorescent Ca²⁺ indicator (at its recommended loading concentration) in HHBS. Pluronic F-127 and probenecid can be included as described above.

-

Cell Loading: Follow steps 3 and 4 from Protocol 1. The indicator can be added simultaneously with BAPTA-AM or sequentially.[8]

-

Washing and De-esterification: Follow steps 5 and 6 from Protocol 1.

-

Measurement: Mount the coverslip on a microscope or place the plate in a plate reader. Excite the calcium indicator at the appropriate wavelength(s) and record the emission fluorescence to monitor intracellular Ca²⁺ dynamics in the presence of the BAPTA buffer.[8]

Visualizing BAPTA's Role in Cellular Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of BAPTA-AM loading, a generalized calcium signaling pathway, and an experimental workflow for investigating the effects of BAPTA.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Evolution of Precision in Cellular Exploration: A Technical Guide to BAPTA-Based Calcium Indicators

A deep dive into the history, chemical principles, and practical application of the chelators that revolutionized intracellular calcium signaling research.

Introduction

The precise measurement of intracellular calcium (Ca²⁺) concentration is fundamental to understanding a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its fluorescent derivatives marked a pivotal moment in biology, providing researchers with tools of unprecedented specificity and temporal resolution to visualize and quantify these dynamic signaling events. This technical guide explores the history, chemical properties, and practical application of BAPTA-based calcium indicators, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of BAPTA: A Rational Design Approach

Prior to the advent of BAPTA, the primary tool for chelating intracellular calcium was EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). While effective in some contexts, EGTA suffered from several limitations that hampered the study of rapid calcium transients. Its affinity for Ca²⁺ is highly pH-dependent within the physiological range, and its kinetics of binding and release are relatively slow.

Recognizing these deficiencies, Roger Tsien and his colleagues embarked on a rational design strategy to create a superior Ca²⁺ buffer. Their goal was to develop a molecule that retained EGTA's high selectivity for Ca²⁺ over magnesium (Mg²⁺) while exhibiting pH insensitivity and faster binding kinetics. The breakthrough came from replacing the flexible ethylene glycol bridge of EGTA with a more rigid structure incorporating two benzene rings. This modification led to the synthesis of BAPTA, a molecule that addressed the shortcomings of its predecessor and laid the groundwork for a new generation of calcium indicators.

Chemical Properties and Mechanism of Action

BAPTA's unique structure confers its advantageous properties. As an aminopolycarboxylic acid, it forms a cage-like structure that selectively binds Ca²⁺. Key features of its interaction with calcium include:

-

High Selectivity: BAPTA exhibits a remarkable selectivity for Ca²⁺ over Mg²⁺ (approximately 10⁵-fold), a critical feature given the much higher intracellular concentration of Mg²⁺.[1] This selectivity arises from the specific geometry of its binding pocket, which is perfectly sized for the ionic radius of Ca²⁺.[1]

-

pH Insensitivity: The electron-withdrawing nature of the benzene rings lowers the pKa of the four carboxyl groups, making BAPTA's affinity for Ca²⁺ largely independent of pH in the physiological range (pH 6.8-7.4).

-

Rapid Binding Kinetics: The rigid aromatic structure of BAPTA results in faster on- and off-rates for Ca²⁺ binding compared to EGTA, allowing for the accurate tracking of rapid changes in intracellular calcium concentration.[1]

The core BAPTA structure serves as the foundation for a wide array of fluorescent calcium indicators. These indicators are created by conjugating a fluorophore to the BAPTA chelator. The binding of Ca²⁺ to the BAPTA moiety induces a conformational change that alters the photophysical properties of the attached fluorophore, leading to a change in fluorescence intensity or a shift in the excitation or emission spectra.

Generations of BAPTA-Based Indicators

The development of BAPTA-based indicators can be categorized into several generations, each with distinct characteristics and applications:

-

First Generation (Ratiometric, UV-excitable): The first fluorescent indicators derived from BAPTA, such as Quin-2, Fura-2, and Indo-1, are ratiometric dyes. This means that the ratio of fluorescence intensity at two different wavelengths (either excitation or emission) is used to determine the Ca²⁺ concentration. This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, allowing for more quantitative and reproducible results.[2] However, these indicators require UV excitation, which can be phototoxic to cells and can induce autofluorescence.

-

Second Generation (Visible light-excitable, non-ratiometric): To overcome the limitations of UV excitation, a second generation of indicators was developed, including Fluo-3, Fluo-4, and Rhod-2. These dyes are excited by visible light, reducing phototoxicity and autofluorescence.[3] However, they are generally non-ratiometric, meaning that changes in fluorescence intensity are used to report changes in Ca²⁺ concentration. This makes them more susceptible to the artifacts that ratiometric dyes are designed to correct.

-

Third Generation (Enhanced properties): Further advancements have led to the development of indicators with improved properties, such as higher quantum yields, greater photostability, and a wider range of affinities for Ca²⁺, allowing for the detection of both small, localized Ca²⁺ signals and large, global changes.

Quantitative Data of Common BAPTA-Based Indicators

The selection of an appropriate calcium indicator depends on the specific experimental requirements. The following table summarizes the key quantitative properties of some of the most widely used BAPTA-based indicators.

| Indicator | Type | Excitation (Ca²⁺-free/bound) (nm) | Emission (Ca²⁺-free/bound) (nm) | Kd (nM) | Quantum Yield (Ca²⁺-free/bound) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Fura-2 | Ratiometric (Excitation) | 363 / 335 | 510 / 510 | ~140-145 | 0.23 / 0.49 | ~28,000 (at 339 nm, Ca²⁺-bound) |

| Indo-1 | Ratiometric (Emission) | ~346 / ~331 | ~475 / ~400 | ~230-250 | 0.38 / 0.56 | ~35,000 (at 349 nm, Ca²⁺-free) |

| Fluo-3 | Non-ratiometric | 506 | 526 | ~390 | ~0.05 / ~0.5 | ~83,000 (at 506 nm) |

| Fluo-4 | Non-ratiometric | 494 | 516 | ~345 | Low / High | ~85,000 (at 494 nm) |

| Rhod-2 | Non-ratiometric | 553 | 576 | ~570 | Low / High | ~75,000 (at 553 nm) |

Note: Kd values can vary depending on the experimental conditions (e.g., temperature, pH, ionic strength, and presence of Mg²⁺). Quantum yield and molar extinction coefficient values are approximate and can also vary with environmental factors.

Experimental Protocols

Synthesis of BAPTA

The synthesis of BAPTA is a multi-step process that starts from 2-nitrophenol. The following is a generalized protocol based on published methods.

Materials:

-

2-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Bromoacetic acid

-

Sodium Hydroxide (NaOH)

Procedure:

-

Step 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane.

-

Dissolve 2-nitrophenol and K₂CO₃ in DMF.

-

Slowly add 1,2-dibromoethane to the mixture and heat with stirring.

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 1,2-bis(2-nitrophenoxy)ethane.

-

-

Step 2: Reduction to 1,2-bis(2-aminophenoxy)ethane.

-

Suspend 1,2-bis(2-nitrophenoxy)ethane in a mixture of ethanol and water containing NH₄Cl.

-

Heat the mixture to reflux and add iron powder portion-wise.

-

Continue refluxing until the reduction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron salts.

-

Evaporate the solvent from the filtrate to obtain the crude 1,2-bis(2-aminophenoxy)ethane.

-

-

Step 3: Synthesis of BAPTA.

-

Dissolve 1,2-bis(2-aminophenoxy)ethane in water with NaOH.

-

Slowly add an aqueous solution of bromoacetic acid, maintaining a basic pH with the addition of NaOH.

-

Heat the reaction mixture.

-

After the reaction is complete, cool the solution and acidify with HCl to precipitate BAPTA.

-

Filter the precipitate, wash with cold water, and dry to yield BAPTA.

-

Cell Loading with AM Ester Form of Calcium Indicators

The acetoxymethyl (AM) ester forms of BAPTA-based indicators are membrane-permeant and are widely used for loading the dyes into live cells.

Materials:

-

Calcium indicator AM ester (e.g., Fura-2 AM, Fluo-4 AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

-

Cultured cells on coverslips or in a microplate

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH.

-

-

Prepare Loading Buffer:

-

For a final loading concentration of 1-5 µM of the indicator, dilute the AM ester stock solution into HBSS.

-

To aid in the dispersion of the AM ester, first mix the required volume of the AM ester stock solution with an equal volume of the 20% Pluronic F-127 stock solution before adding it to the HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit anion exchangers that can extrude the dye from the cells.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After loading, wash the cells twice with indicator-free HBSS (containing probenecid if used in the loading step) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in indicator-free HBSS to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the indicator inside the cells.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.

-

In Situ Calibration of Ratiometric Calcium Indicators (e.g., Fura-2)

To obtain quantitative measurements of intracellular Ca²⁺ concentration, it is essential to perform an in situ calibration of the fluorescent indicator. This protocol determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

-

Fura-2 loaded cells

-

Ca²⁺-free buffer (e.g., HBSS with 10 mM EGTA)

-

High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or 4-Bromo A-23187)

-

Digitonin or Triton X-100 (for background fluorescence determination)

Procedure:

-

Determination of Rmin:

-

Perfuse the Fura-2 loaded cells with the Ca²⁺-free buffer.

-

Add the calcium ionophore (e.g., 5-10 µM Ionomycin) to the buffer to allow the intracellular Ca²⁺ concentration to equilibrate with the extracellular Ca²⁺-free environment.

-

Record the stable, minimum 340/380 nm fluorescence ratio. This value represents Rmin.

-

-

Determination of Rmax:

-

Wash the cells thoroughly with the high Ca²⁺ buffer.

-

Add the calcium ionophore to the high Ca²⁺ buffer to saturate the intracellular Fura-2 with Ca²⁺.

-

Record the stable, maximum 340/380 nm fluorescence ratio. This value represents Rmax.

-

-

Determination of Background Fluorescence:

-

After determining Rmax, add a quenching ion like Manganese (Mn²⁺) or a cell-permeabilizing agent like digitonin to the buffer. This will either quench the Fura-2 fluorescence or release the dye from the cells, allowing for the measurement of the background fluorescence from the cells and the imaging system.

-

Subtract the background fluorescence from all measurements.

-

-

Calculation of Intracellular Ca²⁺ Concentration:

-

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

-

Kd is the dissociation constant of the indicator for Ca²⁺.

-

R is the experimentally measured 340/380 nm fluorescence ratio.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Sf2/Sb2 is the ratio of the fluorescence intensity at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

-

-

Visualizations

Signaling Pathway of Intracellular Calcium Release

Caption: A simplified diagram of the IP3-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging

References

BAPTA Tetramethyl Ester: An In-depth Technical Guide for Studying Calcium-Dependent Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BAPTA Tetramethyl ester (BAPTA-AM), a crucial tool for investigating the role of intracellular calcium (Ca²⁺) in a myriad of cellular functions. From its fundamental properties to detailed experimental protocols and its application in studying complex signaling pathways, this document serves as an in-depth resource for researchers in cell biology, neuroscience, and drug development.

Core Principles of BAPTA-AM

BAPTA-AM is a cell-permeant, high-affinity, and selective chelator of intracellular calcium ions. Its utility in research stems from its ability to effectively buffer or clamp intracellular calcium levels, thereby allowing scientists to probe the downstream consequences of Ca²⁺ signaling.

The mechanism of action involves a two-step process. The lipophilic acetoxymethyl (AM) ester groups facilitate the passive diffusion of the molecule across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form, BAPTA.[1][2] This active form exhibits a high affinity for Ca²⁺, rapidly binding to free calcium ions and preventing their participation in signaling cascades.

Quantitative Data

The following tables summarize key quantitative parameters of BAPTA-AM, providing a quick reference for experimental design.

Table 1: Physicochemical and Binding Properties

| Property | Value | Notes |

| Molecular Weight | 764.68 g/mol | [2] |

| CAS Number | 126150-97-8 | [2] |

| Solubility | Insoluble in H₂O; ≥16.3 mg/mL in DMSO | [2] Gentle warming may be required. |

| Dissociation Constant (Kd) for Ca²⁺ | ≈ 0.11 µM | [2] Indicates very high affinity for calcium. |

| Selectivity | High for Ca²⁺ over Mg²⁺ (approximately 100-fold lower selectivity for Mg²⁺) | [2] |

Table 2: Experimental Parameters and Effects

| Parameter | Typical Range/Value | Cell Type/System | Observed Effect | Reference |

| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | Various | For long-term storage and preparation of working solutions. | [3] |

| Working Concentration | 1 - 10 µM | Various cell lines | Effective intracellular Ca²⁺ chelation. | [2] |

| Incubation Time | 30 - 60 minutes (can be extended up to 120 minutes) | Various cell lines | Optimal loading is cell-type dependent. | [3] |

| Incubation Temperature | 37°C | Various cell lines | Standard cell culture conditions. | [3] |

| Effect on Apoptosis | 10 µM | Human leukemia cells (HL-60, U937) | Induced classic apoptotic morphology. | [2] |

| Effect on Apoptosis | 50 µM | Human leukemia cells (HL-60, U937) | Induced atypical features (e.g., cell swelling). | [2] |

| Effect on Ion Channels | IC₅₀ of 1.23 µM, 1.30 µM, and 1.45 µM | HEK 293 cells | Inhibition of hKv1.5, hERG, and hKv1.3 potassium channels, respectively. | [2][4] |

| In Vivo Dosage (mice) | 0 - 10 mg/kg | Swiss (RjOrl) mice | Modulated ethanol-induced behavioral effects. | [2][5] |

Experimental Protocols

This section provides a detailed methodology for the use of BAPTA-AM in cell-based assays.

Preparation of Stock and Working Solutions

Materials:

-

BAPTA-AM powder

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (optional, to aid solubilization)

-

Probenecid (optional, to prevent leakage of de-esterified BAPTA)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)

Stock Solution Preparation (2-5 mM):

-

Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO.[3] For example, to make a 2 mM solution, dissolve 1 mg of BAPTA-AM in 653.87 µL of anhydrous DMSO.[6]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture. The stock solution is stable for over 6 months under these conditions.[3]

Working Solution Preparation (1X):

-

On the day of the experiment, thaw an aliquot of the BAPTA-AM stock solution.

-

Dilute the stock solution to the desired final working concentration (typically 1-10 µM) in a physiological buffer like HHBS.[1]

-

(Optional) To improve the aqueous solubility of BAPTA-AM, Pluronic™ F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[3][6]

-

(Optional) To reduce the leakage of the active BAPTA from the cell, the anion-transport inhibitor probenecid can be included in the working solution at a final concentration of 1-2.5 mM.[3]

Cell Loading Protocol for Adherent Cells

-

Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and grow overnight to the desired confluency.

-

Remove Growth Medium: Aspirate the culture medium from the cells.

-

Loading: Add the prepared 1X BAPTA-AM working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[3] The optimal incubation time should be determined empirically for each cell type.

-

Washing: Remove the loading solution and wash the cells once or twice with warm physiological buffer (containing probenecid if used in the loading step) to remove extracellular BAPTA-AM.

-

Proceed with Experiment: The cells are now loaded with BAPTA and are ready for the experiment to measure the effects of calcium chelation on the cellular process of interest.

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes involving BAPTA-AM.

Applications in Research and Drug Development

BAPTA-AM is an indispensable tool for elucidating the role of calcium in a vast array of cellular processes, including:

-

Apoptosis: By chelating intracellular calcium, BAPTA-AM can be used to determine if a particular apoptotic pathway is calcium-dependent.[7][8] For example, studies have shown that BAPTA-AM can attenuate DNA fragmentation and delay the activation of caspases in response to certain stimuli.[8]

-

Signal Transduction: BAPTA-AM is widely used to dissect signaling cascades that involve calcium as a second messenger, such as the IP₃ pathway.[1] By observing the effect of BAPTA-AM on downstream events, researchers can map the role of calcium in the pathway.

-

Neuroscience: In neuroscience, BAPTA-AM is used to study calcium's role in neurotransmitter release, synaptic plasticity, and excitotoxicity.[9]

-

Drug Development: For drug development professionals, BAPTA-AM can be a valuable tool to investigate the mechanism of action of a compound. If a drug's effect is blocked by BAPTA-AM, it suggests that the drug acts through a calcium-dependent pathway.

Limitations and Considerations

While BAPTA-AM is a powerful tool, it is essential to be aware of its limitations:

-

Buffering vs. Elimination: BAPTA-AM is a calcium buffer, not an eliminator. It slows the rate of change and reduces the peak of calcium transients but does not completely eliminate calcium ions.

-

Off-Target Effects: At higher concentrations, BAPTA-AM has been shown to have off-target effects, such as blocking certain potassium channels.[2][10]

-

Cellular Health: Prolonged incubation or high concentrations of BAPTA-AM can be toxic to cells. It is crucial to perform control experiments to ensure that the observed effects are due to calcium chelation and not cellular stress or toxicity.

-

Incomplete Hydrolysis: The hydrolysis of the AM ester can be incomplete, leading to compartmentalization of the dye in organelles.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of intracellular calcium chelator BAPTA-AM on radiation-induced apoptosis regulated by activation of SAPK/JNK and caspase-3 in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of BAPTA-TM and EGTA: Selectivity for Calcium over Magnesium in Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. To elucidate the precise roles of Ca²⁺, researchers rely on chelators—molecules that selectively bind to these ions, thereby controlling their concentration. Among the most prominent of these tools are BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid). This technical guide provides a comprehensive comparison of the selectivity of their cell-permeant forms, BAPTA Tetramethyl ester (BAPTA-TM) and EGTA acetoxymethyl ester (EGTA-AM), for Ca²⁺ over magnesium ions (Mg²⁺), offering insights into their appropriate applications in experimental design.

Core Mechanism of Chelation: A Tale of Two Structures

Both BAPTA and EGTA are aminopolycarboxylic acids that encage divalent cations. Their selectivity for Ca²⁺ over Mg²⁺ is a direct consequence of their distinct molecular structures. EGTA's flexible aliphatic backbone allows it to conform to the ionic radius of Ca²⁺, forming a stable coordination complex. BAPTA, on the other hand, possesses a more rigid structure due to the presence of two benzene rings. This pre-organized conformation is better suited to the coordination geometry of Ca²⁺, leading to a significantly higher affinity and selectivity.

Quantitative Comparison of Ion Selectivity

The efficacy of a chelator is defined by its dissociation constant (Kd), which represents the concentration of a free ion at which half of the chelator molecules are bound to that ion. A lower Kd value signifies a higher affinity. The selectivity of a chelator for Ca²⁺ over Mg²⁺ can be expressed as the ratio of their respective Kd values.

| Chelator | Kd for Ca²⁺ (nM) | Kd for Mg²⁺ (mM) | Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺) | pH Sensitivity |

| BAPTA | ~110 - 220[1][2][3] | High (Affinity is ~10⁵-fold lower than for Ca²⁺)[1][2] | ~100,000 | Largely pH-independent around physiological pH[1][3] |

| EGTA | ~60.5 - 150[1][2][4] | ~1 - 10[4] | High, but lower than BAPTA[2] | Affinity is pH-dependent[1][5] |

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.[6][7] The data presented here are representative values at or near physiological pH. BAPTA's affinity for Ca²⁺ is approximately 100,000-fold greater than its affinity for Mg²⁺.[1][2]

Experimental Protocols for Determining Selectivity

The determination of dissociation constants and thus the selectivity of chelators like BAPTA and EGTA can be achieved through several established experimental methods.

pH-Metric Titration

This classical method involves monitoring the pH of a solution containing the chelator as a strong base is added, both in the presence and absence of the metal ion of interest. The binding of the metal ion displaces protons from the chelator, resulting in a measurable shift in the titration curve.

Protocol Outline:

-

Prepare a solution of the chelator (e.g., EGTA) of a known concentration in a suitable buffer.

-

Place the solution in a thermostated vessel and monitor the pH using a calibrated pH electrode.[6]

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

-

Record the pH after each addition of the base to generate a titration curve.

-

Repeat the titration in the presence of a known concentration of the metal ion (Ca²⁺ or Mg²⁺).

-

The difference between the two titration curves is used to calculate the stability constant of the metal-chelator complex.

Ion-Selective Electrodes (ISEs)

Ion-selective electrodes provide a direct measurement of the free, unbound ion concentration in a solution.

Protocol Outline:

-

Calibrate the Ca²⁺-selective electrode using a series of standard solutions with known free Ca²⁺ concentrations.[6]

-

Prepare a solution containing a known total concentration of the chelator and a known total concentration of CaCl₂ in an appropriate buffer.[6]

-

Immerse the calibrated Ca²⁺-selective electrode and a reference electrode into the solution and measure the potential.[6]

-

The measured potential is used to determine the free Ca²⁺ concentration from the calibration curve.[6]

-

The dissociation constant (Kd) is then calculated using the following equation: Kd = ([Chelator]total - [Ca-Chelator]) * [Ca²⁺]free / [Ca-Chelator] where [Ca-Chelator] is the difference between the total calcium and the free calcium concentrations.[6]

Spectrophotometry with Metallochromic Indicators

This method utilizes indicator dyes that undergo a change in their absorbance or fluorescence properties upon binding to a metal ion.

Protocol Outline:

-

Select a suitable metallochromic indicator for the ion of interest (e.g., Arsenazo III for Ca²⁺).[6]

-

Create a calibration curve by measuring the absorbance of the indicator at a specific wavelength in the presence of varying known concentrations of the free ion.[6]

-

In the experimental sample, add a known concentration of the indicator to a solution containing known total concentrations of the chelator and the metal salt.[6]

-

Measure the absorbance of the sample.[6]

-

Use the calibration curve to determine the free ion concentration in the presence of the chelator.[6]

-

Calculate the Kd as described in the ISE method.[6]

Visualizing the Chelation Process and Experimental Workflow

To better understand the mechanisms and applications of these chelators, the following diagrams illustrate the general mechanism of calcium chelation and a typical experimental workflow for studying intracellular calcium dynamics.

Caption: General Mechanism of Calcium Chelation by BAPTA and EGTA.

Caption: Experimental workflow for studying intracellular Ca²⁺ signaling using BAPTA-TM.

Conclusion: Choosing the Right Tool for the Job

The choice between BAPTA-TM and EGTA-AM hinges on the specific experimental question. BAPTA's superior selectivity for Ca²⁺ over Mg²⁺ and its relative insensitivity to pH fluctuations make it the preferred choice for most intracellular applications, especially when precise control over Ca²⁺ levels is required in the presence of physiological Mg²⁺ concentrations.[1][2][3] EGTA, while still a potent Ca²⁺ chelator, has a lower selectivity for Ca²⁺ over Mg²⁺ and its affinity is more sensitive to pH changes.[1][2] However, its slower binding kinetics can be advantageous in studies aiming to differentiate between rapid, localized Ca²⁺ transients and slower, more global changes in intracellular Ca²⁺.[1][8] A thorough understanding of these differences is paramount for the accurate interpretation of experimental results in the field of calcium signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparison between measured and calculated ionised concentrations in Mg2+ /ATP, Mg2+ /EDTA and Ca2+ /EGTA buffers; influence of changes in temperature, pH and pipetting errors on the ionised concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Optimal Working Concentration of BAPTA-AM for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a widely utilized cell-permeant calcium chelator essential for investigating the role of intracellular calcium (Ca²⁺) signaling in a vast array of cellular processes. Its lipophilic acetoxymethyl ester groups facilitate its diffusion across the plasma membrane. Once inside the cell, cytosolic esterases cleave these groups, converting BAPTA-AM into its active, membrane-impermeant form, BAPTA.[1][2] BAPTA is a high-affinity Ca²⁺ buffer that can be used to clamp intracellular Ca²⁺ concentrations at resting levels, thereby elucidating the downstream effects of calcium-dependent signaling pathways.[1][2] This document provides a comprehensive guide to determining and utilizing the optimal working concentration of BAPTA-AM for in vitro studies, including detailed protocols and considerations for minimizing cytotoxicity.

Mechanism of Action

The utility of BAPTA-AM lies in its two-step activation process, which effectively traps the active Ca²⁺ chelator, BAPTA, within the cell.

Mechanism of BAPTA-AM cell loading and calcium chelation.

Determining the Optimal Working Concentration

The optimal working concentration of BAPTA-AM is highly dependent on the cell type, experimental duration, and the specific research question. A concentration that effectively buffers Ca²⁺ in one cell line may be cytotoxic in another. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific in vitro model.

General Concentration Ranges and Considerations

| Parameter | Recommended Range | Notes | References |

| Working Concentration | 1 - 10 µM | This is a typical starting range. Some applications may require up to 100 µM. | [1][3][4] |

| Incubation Time | 30 - 60 minutes | Can be extended up to 120 minutes. Longer times may increase intracellular concentration but also potential cytotoxicity. | [1][2] |

| Incubation Temperature | 37°C | Optimal for esterase activity and passive diffusion. | [1][2] |

| Pluronic F-127 | 0.02 - 0.04% | A non-ionic surfactant used to aid in the dispersion of BAPTA-AM in aqueous solutions. | [3][5] |

| Probenecid | 1 - 2.5 mM | An inhibitor of organic anion transporters that can reduce the extrusion of de-esterified BAPTA from the cell. | [3][5] |

Cytotoxicity Profile

A significant consideration when using BAPTA-AM is its potential for cytotoxicity. The hydrolysis of the acetoxymethyl esters releases formaldehyde, a toxic byproduct.[6] Cytotoxicity is both concentration- and cell-type-dependent.

| Concentration Range | Observed Effects | Cell Type | Exposure Time | References |

| 3 - 10 µM | Delayed necrotic neuronal death | Mouse cortical cultures | 24 - 48 hours | [6] |

| 10 µM | Induction of classic apoptosis | General | - | [6] |

| 40 µM | Maximally effective in reducing apoptosis and ROS levels | Injured Neurons (in vitro) | 30 minutes | [6] |

| 50 µM | Atypical features such as cell swelling and chromatin clumping | Human leukemia cells (HL-60, U937) | 6 hours | [6] |

It is imperative to assess cell viability and morphology across a range of BAPTA-AM concentrations to identify a non-toxic, yet effective, working concentration.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

BAPTA-AM Stock Solution (2-5 mM):

-

Prepare a 2 to 5 mM stock solution of BAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][5]

-

For example, to prepare a 2 mM stock solution, dissolve 1 mg of BAPTA-AM (MW: 764.68 g/mol ) in 653.87 µL of anhydrous DMSO.[5]

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for at least three months.[5]

-

-

Pluronic F-127 Stock Solution (10% w/v):

-

Probenecid Stock Solution (25 mM):

-

BAPTA-AM Working Solution:

-

Prepare the working solution immediately before use.

-

Dilute the BAPTA-AM stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically in the 1-10 µM range).[1]

-

To aid in dispersion, add Pluronic F-127 to a final concentration of 0.02-0.04%.[5]

-

If dye extrusion is a concern in your cell type, include Probenecid at a final concentration of 1-2.5 mM.[5]

-

Protocol 2: Cell Loading with BAPTA-AM

This protocol provides a general guideline for loading adherent cells. Optimization for specific cell types and experimental conditions is highly recommended.

General experimental workflow for loading cells with BAPTA-AM.

-

Cell Preparation: Plate cells in a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere and reach the desired confluency.

-

Loading:

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed physiological buffer (e.g., HBSS).

-

Add the freshly prepared BAPTA-AM working solution to the cells.

-

Incubate for 30-60 minutes at 37°C.[1] The optimal incubation time should be determined empirically for each cell type.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells thoroughly 2-3 times with warm buffer to remove any extracellular BAPTA-AM.[3] If Probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

-

De-esterification:

-

After washing, add fresh buffer to the cells and incubate for an additional 30 minutes at 37°C. This allows for the complete de-esterification of the AM esters by intracellular esterases, ensuring the activation of BAPTA.[1]

-

-

Experimentation: The cells are now loaded with active BAPTA and are ready for the downstream experimental application.

Application: Investigating Calcium-Dependent Signaling Pathways

BAPTA-AM is an invaluable tool for dissecting the role of calcium in various signaling cascades. By chelating intracellular Ca²⁺, BAPTA-AM can inhibit or modulate downstream events, thereby confirming the calcium dependency of a particular pathway.

Example: Inhibition of the IP₃ Signaling Pathway

The inositol trisphosphate (IP₃) pathway is a classic example of a Ca²⁺-dependent signaling cascade.

Inhibition of the IP₃ pathway by BAPTA-mediated Ca²⁺ chelation.

Troubleshooting

High cytotoxicity is a common issue when working with BAPTA-AM. If you observe significant cell death or morphological changes, consider the following troubleshooting steps.

Troubleshooting workflow for high BAPTA-AM induced cytotoxicity.

By carefully optimizing the loading conditions and validating the absence of cytotoxic effects, researchers can confidently employ BAPTA-AM to elucidate the critical roles of intracellular calcium in their specific in vitro models.

References

Application Notes and Protocols: A Step-by-Step Guide for Using BAPTA Tetramethyl Ester in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator for intracellular calcium (Ca²⁺)[1]. It is an indispensable tool for elucidating the role of calcium signaling in a vast array of cellular functions, including apoptosis, gene expression, muscle contraction, and neurotransmission[1]. The lipophilic nature of the acetoxymethyl (AM) ester groups in BAPTA-AM facilitates its passive diffusion across the plasma membrane of living cells[1]. Once inside the cell, ubiquitous intracellular esterases cleave these AM groups, transforming BAPTA-AM into its active, membrane-impermeant form, BAPTA[1]. The active BAPTA is a highly selective Ca²⁺ buffer, demonstrating significantly greater selectivity for Ca²⁺ over magnesium (Mg²⁺) when compared to other common chelators like EDTA and EGTA[1].

Mechanism of Action

The operational mechanism of BAPTA-AM begins with its passive diffusion across the cell membrane into the cytosol. Within the cytosol, cellular esterases hydrolyze the AM ester groups, which consequently traps the now hydrophilic and active BAPTA molecule within the cell[1]. The active BAPTA possesses a high affinity for free calcium ions, with a dissociation constant (Kd) of approximately 0.11µM, allowing it to rapidly bind and buffer intracellular calcium levels[1]. This sequestration of intracellular Ca²⁺ effectively blunts or prevents transient increases in cytosolic calcium, thereby enabling researchers to investigate the necessity of calcium fluctuations for specific cellular processes.

Data Presentation

Physicochemical and Binding Properties of BAPTA

| Property | Value | References |

| Full Chemical Name | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | [2] |

| Molecular Weight (BAPTA-AM) | 764.7 g/mol | [3] |

| Calcium Dissociation Constant (K_d) | ~1.1 x 10⁻⁷ M (110 nM) in 0.1 M KCl | [2] |

| Selectivity (Ca²⁺ vs. Mg²⁺) | > 10⁵ | [2] |

| Binding/Release Rate | 50-400 times faster than EGTA | [4][5] |

| pH Sensitivity | Substantially less sensitive to pH changes than EGTA | [2][4] |

Recommended Loading Parameters for BAPTA-AM

| Parameter | Recommended Range | Rationale and Considerations |

| BAPTA-AM Concentration | 2 - 20 µM (initial trials at 4-5 µM)[1][6] | Elevated concentrations enhance intracellular buffering but also increase the potential for cytotoxicity and off-target effects[1]. |

| Incubation Time | 30 - 60 minutes (can be extended up to 120 minutes)[1] | A longer incubation period can improve loading efficiency but may also induce cellular stress. Optimization for each specific cell type is crucial[1]. |

| Incubation Temperature | 37°C[1] | Reduced temperatures will decrease the rate of both BAPTA-AM uptake and its enzymatic hydrolysis[1]. |

| Pluronic® F-127 Concentration | 0.02 - 0.04% | This non-ionic surfactant aids in the dispersion of the hydrophobic BAPTA-AM in aqueous solutions, thereby preventing its precipitation[7]. |